molecular formula C7H16ClNO3 B13846133 (+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride

Cat. No.: B13846133
M. Wt: 200.68 g/mol
InChI Key: JXXCENBLGFBQJM-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is used as an internal standard for the quantification of L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Industrial Production Methods: Industrial production of D,L-Carnitine-d3 Chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: D,L-Carnitine-d3 Chloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D,L-Carnitine-d3 Chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-carnitine.

    Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of D,L-Carnitine-d3 Chloride involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is essential for the conversion of fatty acids into energy. The compound also plays a role in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances the accuracy and precision of quantitative measurements in analytical applications .

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

200.68 g/mol

IUPAC Name

(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3;

InChI Key

JXXCENBLGFBQJM-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Origin of Product

United States

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